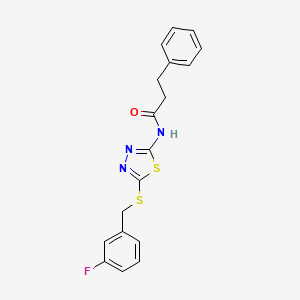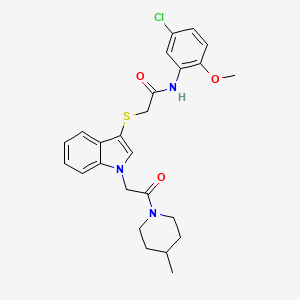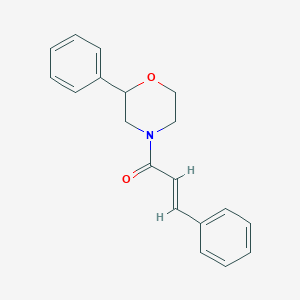
Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate is a chemical compound used in scientific research. It has diverse applications, such as drug synthesis and catalysis. This compound is known for its unique structure, which includes a tetrahydrofuran ring and a nicotinamido group, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydrofuran-3-yl ether: This step involves the reaction of tetrahydrofuran with an appropriate halide under basic conditions to form the tetrahydrofuran-3-yl ether.
Coupling with nicotinamido group: The tetrahydrofuran-3-yl ether is then coupled with a nicotinamido derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate.
Introduction of the tert-butyl carbamate group: Finally, the intermediate is reacted with tert-butyl chloroformate in the presence of a base to introduce the tert-butyl carbamate group, yielding the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone under acidic conditions.
Reduction: The nicotinamido group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ether linkage can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate involves its interaction with specific molecular targets. The nicotinamido group can bind to enzymes and receptors, modulating their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity. The tert-butyl carbamate group acts as a protecting group, preventing unwanted side reactions during chemical synthesis.
Comparaison Avec Des Composés Similaires
Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate can be compared with similar compounds such as:
Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)benzamido)ethyl)carbamate: This compound has a benzamido group instead of a nicotinamido group, which affects its reactivity and binding properties.
Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)acetamido)ethyl)carbamate: This compound has an acetamido group, making it less bulky and potentially more reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of the tetrahydrofuran ring and nicotinamido group, which provides a balance of stability and reactivity, making it a versatile compound in various scientific applications.
Propriétés
IUPAC Name |
tert-butyl N-[2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(22)20-9-8-18-14(21)13-5-4-7-19-15(13)24-12-6-10-23-11-12/h4-5,7,12H,6,8-11H2,1-3H3,(H,18,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCZQYTVWFJEBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=CC=C1)OC2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2373656.png)




![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2373667.png)


![3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2373671.png)

![6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373674.png)


